2,4-Difluoronitrobenzene
Overview
Description
2,4-Difluoronitrobenzene is an organic compound with the chemical formula C6H3F2NO2. It is characterized by the presence of two fluorine atoms and one nitro group attached to a benzene ring. This compound is known for its applications in various chemical processes and is often used as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biochemical Analysis
Biochemical Properties
In these reactions, a nucleophile, such as an enzyme or protein, can interact with the nitro group of 2,4-Difluoronitrobenzene, leading to the formation of new compounds .
Cellular Effects
Nitrobenzene and its derivatives are generally known to cause oxidative stress in cells, which can affect various cellular processes
Molecular Mechanism
In these reactions, a nucleophile, such as an enzyme or protein, interacts with the nitro group of this compound, leading to the formation of new compounds .
Metabolic Pathways
Nitrobenzene derivatives are generally known to undergo various metabolic transformations, involving enzymes and cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Difluoronitrobenzene can be synthesized by reacting 2,4-dichloronitrobenzene with potassium fluoride in the presence of a sulfone compound such as sulfolane or dimethyl sulfoxide. The reaction typically involves heating the mixture to an internal temperature of around 130°C and removing water as an azeotrope with toluene .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route, utilizing large-scale reactors and optimized conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions: 2,4-Difluoronitrobenzene undergoes various types of chemical reactions, including nucleophilic aromatic substitution, reduction, and sulfonation.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: This reaction involves the replacement of fluorine atoms with nucleophiles such as morpholine.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Sulfonation: The compound can undergo sulfonation to form 2,4-difluoro-5-nitrobenzenesulfonic acid.
Major Products Formed:
- 2,4-Difluoro-5-nitrobenzenesulfonic acid
- 2-arylaminobenzimidazoles
- (±)-horsfiline
Scientific Research Applications
2,4-Difluoronitrobenzene has a wide range of applications in scientific research:
Medicine: It serves as a precursor for the synthesis of potential drug candidates.
Industry: this compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-difluoronitrobenzene primarily involves nucleophilic aromatic substitution reactions. The presence of electron-withdrawing fluorine and nitro groups on the benzene ring makes it highly reactive towards nucleophiles. The reaction typically proceeds through the formation of a Meisenheimer complex, followed by the elimination of a leaving group (fluoride ion) to form the substituted product .
Comparison with Similar Compounds
- 2,5-Difluoronitrobenzene
- 3,4-Difluoronitrobenzene
- 2,6-Difluoronitrobenzene
- 1-Fluoro-2,4-dinitrobenzene
Comparison: 2,4-Difluoronitrobenzene is unique due to the specific positioning of the fluorine and nitro groups on the benzene ring, which influences its reactivity and the types of reactions it undergoes. Compared to other difluoronitrobenzenes, the 2,4-isomer exhibits distinct reactivity patterns in nucleophilic aromatic substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2,4-difluoro-1-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXOVESYJFXCGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0032869 | |
Record name | 1-Nitro-2,4-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0032869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446-35-5 | |
Record name | 2,4-Difluoronitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=446-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Nitro-2,4-difluorobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446355 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Difluoronitrobenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10259 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 2,4-difluoro-1-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Nitro-2,4-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0032869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-difluoro-4-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.517 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-DIFLUORONITROBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6398Y1D7JS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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